molecular formula C25H29NO3 B4620752 9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4620752
M. Wt: 391.5 g/mol
InChI Key: SJMHVMZLOZTLAP-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound with a unique structure It features an acridine core, which is a tricyclic aromatic system, substituted with various functional groups including ethyl, methoxy, and dimethyl groups

Scientific Research Applications

Chemistry

In chemistry, 9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities. Its interactions with various biomolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one include other acridine derivatives with different substituents. Examples include:

  • 9-phenylacridine
  • 9-(4-methoxyphenyl)acridine
  • 9-(4-methylphenyl)acridine

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-6-15-7-9-16(10-8-15)23-17-11-21(28-4)22(29-5)12-18(17)26-19-13-25(2,3)14-20(27)24(19)23/h7-12,23,26H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMHVMZLOZTLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

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